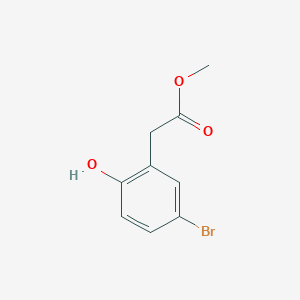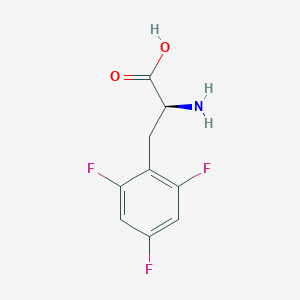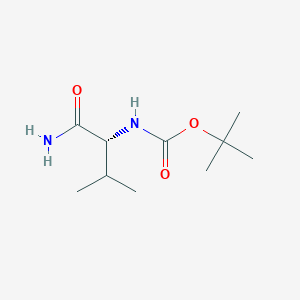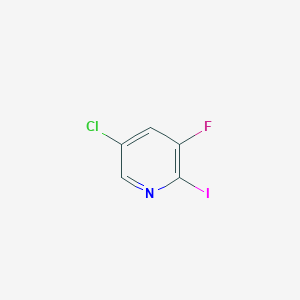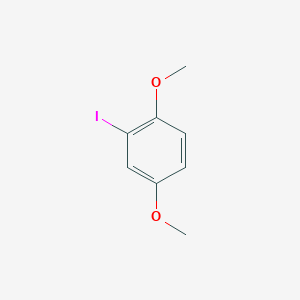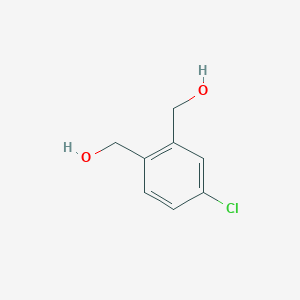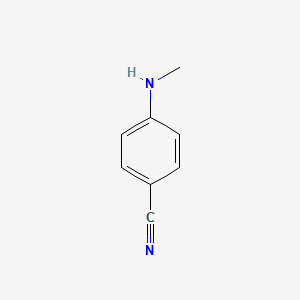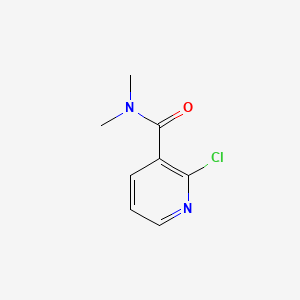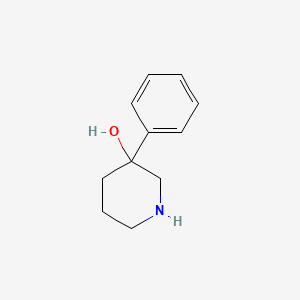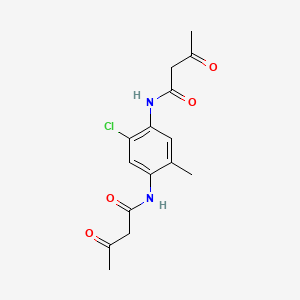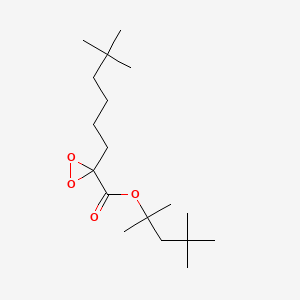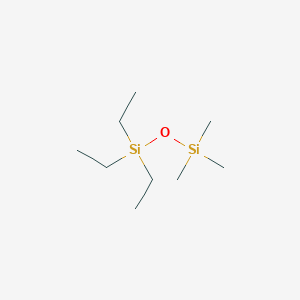
1,1,1-Triethyl-3,3,3-trimethyldisiloxane
Descripción general
Descripción
1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C9H24OSi2 . It has a molar mass of 204.457 Da and contains a total of 36 atoms, including 24 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be achieved from Triethylsilane and hydroxytrimethylsilane . Another synthesis method involves the reaction with [Ph 3 S] [tBu 2 CarbCO 2 B (C 6 F 5 )3] in dichloromethane at 20°C for approximately 0.416667 hours under UV-irradiation .Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 11 non-Hydrogen bonds and 5 rotatable bonds . The systematic name of the compound is 1,1,1-Triethyl-3,3,3-trimethyldisiloxane .Physical And Chemical Properties Analysis
1,1,1-Triethyl-3,3,3-trimethyldisiloxane has a boiling point of 164.9±8.0 °C at 760 mmHg . It has a density of 0.8±0.1 g/cm 3 . The compound has a vapour pressure of 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 45.2±18.8 °C . The index of refraction is 1.408 . The molar refractivity is 62.9±0.3 cm 3 . The compound has 1 Hydrogen bond acceptor, 0 Hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Pyrolysis and Mechanism Studies
The pyrolysis of 1,1,1-trimethyl-3,3,3-trichlorodisiloxane, a compound closely related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been studied to understand its mechanism involving the formation of dichloro- and dimethylsilanones. This research provides insights into the behavior of similar siloxanes under pyrolysis conditions (Krasnova, Chernyshev, & Sergeev, 1996).
Reactions in Silicone Synthesis
Tris(trimethylsilyl) antimonite's preparation, involving trimethylsilanol, a compound related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, sheds light on the complex reactions in silicone synthesis. This understanding contributes to the development of materials like antimony silicate glass used in microelectronics (Basenko, Voronkov, Meihua, Gebel’, 2008).
Oligomerization in Polymer Science
Oligomerization of hydrosiloxanes, including compounds similar to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been investigated for their role in polymer science. This research contributes to our understanding of the formation of linear and cyclic siloxane polymers, which are vital in various industrial applications (Chojnowski et al., 2006).
Material Properties and Functionalization
The study of linear and cyclic siloxanes functionalized with polar groups explores the material behavior of derivatives of compounds like 1,1,1-Triethyl-3,3,3-trimethyldisiloxane. These findings are significant in the development of solvent-free liquid electrolytes and understanding the dielectric properties of these materials (Turcan-Trofin et al., 2019).
Surface Chemistry and Hydrophobization
The reaction of linear silicones, akin to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, with inorganic surfaces has been discovered to result in covalently attached polymer chains. This research is crucial for understanding surface chemistry and the hydrophobization of inorganic materials (Krumpfer & McCarthy, 2011).
Mixing Properties and Thermodynamics
The study of the mixing properties of related siloxane compounds with various organosilicon compounds at different temperatures provides insights into the thermodynamic behavior of these materials. This knowledge is vital in the field of material science and engineering (Zhang, Dong, Wu, Yu, & Jing, 2015).
Catalysis in Organic Synthesis
Research into the catalysis of reactions using related siloxane compounds furthers our understanding of organic synthesis methods, particularly in the formation of alkyl bromides and ethers. This is crucial in the development of new synthetic pathways in chemistry (Moriya et al., 2012).
Propiedades
IUPAC Name |
triethyl(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJNLRBPWMYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465772 | |
| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Triethyl-3,3,3-trimethyldisiloxane | |
CAS RN |
2652-41-7 | |
| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



